![molecular formula C14H14N2O5 B2787879 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid CAS No. 127091-64-9](/img/structure/B2787879.png)
2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid
Overview
Description
2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid is a synthetic organic compound with the molecular formula C14H14N2O5. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound features a pyrimidine ring substituted with methoxy groups at positions 4 and 6, and an acetic acid moiety attached to a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid typically involves the following steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for the addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for the condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for the cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. High-performance liquid chromatography (HPLC) and preparative-HPLC are commonly used for purification .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidines
Scientific Research Applications
2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of herbicides and other agrochemicals
Mechanism of Action
The mechanism of action of 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
- Benzoic acid, 2-(4,6-dimethoxy-2-pyrimidinyl)oxy)-6-((4-hydroxy-6-methoxy-2-pyrimidinyl)oxy), sodium salt
- Phenyl (4,6-dimethoxy-2-pyrimidinyl)carbamate
- Methanone, diphenyl-, O- [2- [ (4,6-dimethoxy-2-pyrimidinyl)oxy]-6-hydroxybenzoyl]oxime
Comparison: 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid is unique due to its specific structural features, such as the presence of both a pyrimidine ring and a phenylacetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2-(4,6-dimethoxypyrimidin-2-yl)oxy-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-19-10-8-11(20-2)16-14(15-10)21-12(13(17)18)9-6-4-3-5-7-9/h3-8,12H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLITGCUZZUBBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)OC(C2=CC=CC=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
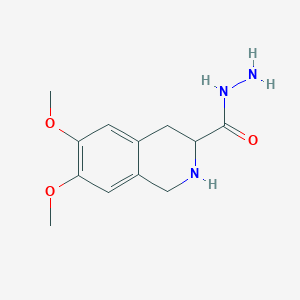

![3-Methoxy-N-[2-(methylamino)-2-oxoethyl]propanamide](/img/structure/B2787799.png)

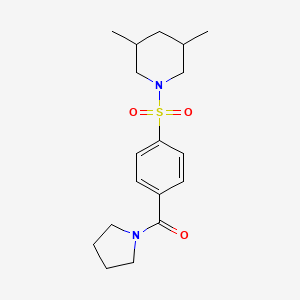
![N-[1-(4-fluorobenzoyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2787803.png)
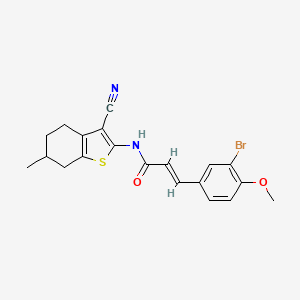
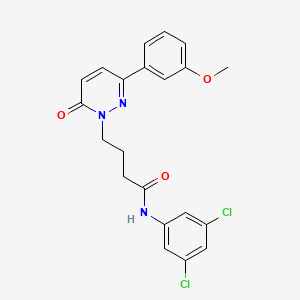
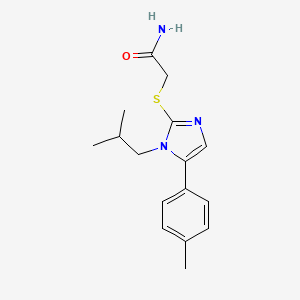
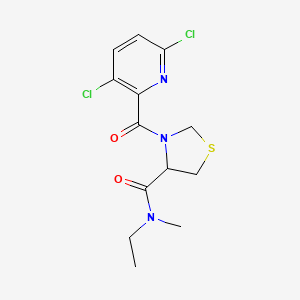
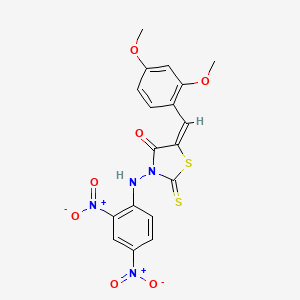
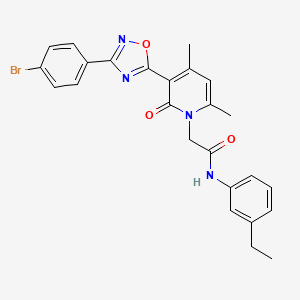
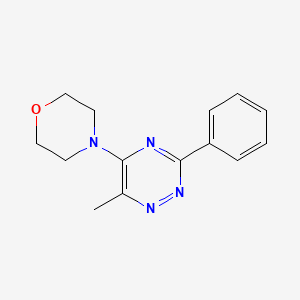
![(5-Fluorobenzo[b]thiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2787819.png)
